molecular formula C14H18O2 B1359857 1-(4-Methylphenyl)cyclohexanecarboxylic acid CAS No. 84682-27-9

1-(4-Methylphenyl)cyclohexanecarboxylic acid

Cat. No. B1359857
CAS RN: 84682-27-9
M. Wt: 218.29 g/mol
InChI Key: BEVYUARQHKRBMH-UHFFFAOYSA-N
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Description

The compound “1-(4-Methylphenyl)cyclohexanecarboxylic acid” is likely to be an organic compound consisting of a cyclohexane ring attached to a carboxylic acid group, with a methylphenyl group attached to one of the carbons of the cyclohexane ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, cyclohexanecarboxylic acid, a related compound, can be synthesized through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a cyclohexane ring with a carboxylic acid group and a methylphenyl group attached. The exact structure would depend on the positions of these groups on the cyclohexane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, cyclohexanecarboxylic acid, a related compound, is a colorless oil that crystallizes near room temperature .

Scientific Research Applications

Mesomorphism and Dielectric Properties

Research by Karamysheva, Kovshev, and Barnik (1976) explored the properties of 4-Alkylbiphenyl-4′-carboxylic and trans-4(4-alkylphenyl)cyclohexanecarboxylic acids, focusing on their mesophase formations and dielectric properties. This study highlights the impact of replacing a benzene ring with a 1,4-disubstituted transcyclohexane ring on the nematic thermal stability and dielectric constants of these compounds (Karamysheva, Kovshev, & Barnik, 1976).

Application in Solar Cells

Décoppet et al. (2014) investigated the use of cyclohexanecarboxylic acid-[4-(3-tetradecylureido)phenyl]amide as a gelator in solidifying ionic liquid electrolytes for dye-sensitized solar cells. This compound displayed a thermo-reversible nature, useful for cell filling in solar cell applications, leading to a power conversion efficiency of 7.8% (Décoppet et al., 2014).

Asymmetric Diels-Alder Reactions

Avenoza, Cativiela, París, and Peregrina (1996) examined the use of 1-amino-2-phenyl-1-cyclohexanecarboxylic acids in asymmetric Diels-Alder reactions. These acids, derived from chiral (E)-2-cyanocinnamates, were utilized as chiral auxiliaries, showcasing their role in catalyzing stereochemically significant reactions (Avenoza, Cativiela, París, & Peregrina, 1996).

Coordination Chemistry and Material Applications

Lin and Tong (2011) provided an overview of the coordination chemistry of various cyclohexanepolycarboxylic acids, including 1,4-cyclohexanedicarboxylic acid, with a focus on potential applications in materials science, particularly as magnetic materials. This study also discussed the conformational transformations of these acids in the presence of different metal ions (Lin & Tong, 2011).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to use personal protective equipment such as gloves and safety glasses, and to ensure adequate ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. For example, cyclohexanecarboxylic acid is used as a precursor for the production of specific types of pesticides .

properties

IUPAC Name

1-(4-methylphenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVYUARQHKRBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233673
Record name 1-(4-Methylphenyl)cyclohexanecarboxylic acid
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Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)cyclohexanecarboxylic acid

CAS RN

84682-27-9
Record name 1-(4-Methylphenyl)cyclohexanecarboxylic acid
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Record name 1-(4-Methylphenyl)cyclohexanecarboxylic acid
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Record name 1-(4-Methylphenyl)cyclohexanecarboxylic acid
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Record name 1-(4-methylphenyl)cyclohexanecarboxylic acid
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